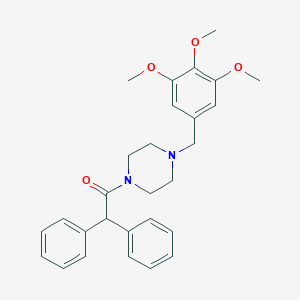![molecular formula C20H25ClN2O5S B249214 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine inhibits 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of its downstream targets, leading to a reduction in the activity of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine. The inhibition of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have various downstream effects, including the activation of the Wnt signaling pathway and the regulation of glycogen metabolism.
Biochemical and Physiological Effects:
The inhibition of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine by 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have various biochemical and physiological effects. For example, it has been found to promote neurite outgrowth and enhance synaptic plasticity in the brain. In addition, it has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. These effects suggest that 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has potential therapeutic applications in the treatment of neurological and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages for lab experiments. It has high purity and yield, making it a suitable candidate for in vitro and in vivo studies. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. For example, it has been shown to have off-target effects on other kinases, which may complicate its use in certain experiments. In addition, its potency may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of neurological and metabolic disorders. Further studies are needed to determine the efficacy and safety of this compound in animal models and humans. In addition, there is a need for the development of more selective 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine inhibitors that do not have off-target effects. Finally, the use of this compound in combination with other drugs may have synergistic effects and improve its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 1-(4-chlorophenyl)sulfonyl)piperazine with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting compound has been shown to have high purity and yield, making it a suitable candidate for scientific research.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to inhibit glycogen synthase kinase-3 (1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine), an enzyme that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has been implicated in the pathogenesis of many diseases, including Alzheimer's disease, bipolar disorder, and cancer. Therefore, the inhibition of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine by 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has potential therapeutic applications in these and other diseases.
Propiedades
Nombre del producto |
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine |
|---|---|
Fórmula molecular |
C20H25ClN2O5S |
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25ClN2O5S/c1-26-18-13-20(28-3)19(27-2)12-15(18)14-22-8-10-23(11-9-22)29(24,25)17-6-4-16(21)5-7-17/h4-7,12-13H,8-11,14H2,1-3H3 |
Clave InChI |
WSJGUTMTCHFBRO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)


![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)


![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)




